molecular formula C9H11NO2 B1282918 1-(2-Amino-3-methoxyphenyl)ethanone CAS No. 42465-54-3

1-(2-Amino-3-methoxyphenyl)ethanone

Cat. No.: B1282918
CAS No.: 42465-54-3
M. Wt: 165.19 g/mol
InChI Key: RHVYWYRETWKHDC-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C₉H₁₁NO₂. It is characterized by the presence of an amino group, a methoxy group, and a ketone functional group attached to a benzene ring.

Preparation Methods

The synthesis of 1-(2-Amino-3-methoxyphenyl)ethanone can be achieved through several routes. One common method involves the reaction of 2-amino-3-methoxybenzaldehyde with a suitable reagent to introduce the ethanone moiety. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Amino-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ketone group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

1-(2-Amino-3-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy group instead of an amino group.

    2-Amino-1-(3-methoxyphenyl)ethanone:

Properties

IUPAC Name

1-(2-amino-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVYWYRETWKHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546814
Record name 1-(2-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42465-54-3
Record name 1-(2-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, methyl iodide (1.35 g, 10 mmol) and potassium carbonate (4.39 g, 320 mmol) were added to a solution of 2′-amino-3′-hydroxyacetophenone (960 mg, 6 mmol, TCI Europe) in DMF (6 ml). The reaction mixture was stirred for 1 h at r.t., during which time the color of the mixture changed from light brown to dark green. The mixture was then worked up by extraction with H2O/ethyl acetate, drying of the organic phase (Na2SO4), and evaporation of solvent. The title compound (960 mg, 92%) was isolated from the residue by column chromatography (silica gel, heptan/ethyl acetate=100/0-70/30).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
92%

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